1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Lipophilicity Physicochemical Properties Drug Design

Research teams requiring regiospecifically pure fluorinated pyrazole building blocks for SAR exploration often face supply inconsistency. This 1,4-dimethyl-3-(trifluoromethyl) derivative provides a precise substitution pattern essential for binding studies. • Computed LogP 1.2 favors aqueous solubility over mono-methyl analogs (LogP ~1.31). • Primary amine at 5-position enables rapid amide bond formation or reductive amination. • Consistent ≥95% purity reduces re-validation burden across synthetic campaigns.

Molecular Formula C6H8F3N3
Molecular Weight 179.14 g/mol
CAS No. 164668-13-7
Cat. No. B1455134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
CAS164668-13-7
Molecular FormulaC6H8F3N3
Molecular Weight179.14 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C(F)(F)F)C)N
InChIInChI=1S/C6H8F3N3/c1-3-4(6(7,8)9)11-12(2)5(3)10/h10H2,1-2H3
InChIKeyQRLFNOIUGQYYQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 164668-13-7): Core Building Block Properties and Sourcing Context


1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 164668-13-7) is a fluorinated pyrazole derivative with a molecular formula of C6H8F3N3 and a molecular weight of 179.14 g/mol [1]. It is characterized by a trifluoromethyl (-CF3) group at the 3-position, methyl (-CH3) groups at the 1- and 4-positions, and a primary amine (-NH2) at the 5-position of the pyrazole ring [1]. This compound serves primarily as a versatile small molecule scaffold and research intermediate, available from various chemical suppliers in purities typically ranging from 95% to 98% .

Why 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 164668-13-7) Cannot Be Casually Replaced by Common Analogs


Substituting 1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine with a structurally similar analog, such as 4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 261528-47-6) or 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 149978-43-8), introduces significant changes in lipophilicity, hydrogen bonding capacity, and steric profile. The presence and position of methyl groups and the trifluoromethyl group on the pyrazole core profoundly influence these physicochemical properties [1]. For instance, the 1,4-dimethyl substitution pattern in the target compound results in a computed LogP (XLogP3-AA) of 1.2 [2], while the mono-methyl analog 4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine exhibits a predicted LogP of 1.31 [3]. These differences can critically impact downstream applications like membrane permeability, target binding, and metabolic stability, making generic substitution without rigorous re-validation a high-risk proposition in both chemical synthesis and biological screening campaigns.

Quantitative Differentiation Evidence for 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 164668-13-7) vs. Analogs


Lipophilicity and Physicochemical Profile: 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine vs. 4-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

The target compound, 1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, demonstrates a lower computed lipophilicity (XLogP3-AA = 1.2) [1] compared to its close analog, 4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, which has a predicted LogP of 1.31 [2]. This difference in LogP values, while seemingly small, is significant in medicinal chemistry contexts.

Lipophilicity Physicochemical Properties Drug Design

Impact of Methyl Substitution Pattern on Lipophilicity: 1,4-Dimethyl vs. 1,5-Dimethyl Isomer

The position of methyl substitution significantly alters physicochemical properties. The 1,4-dimethyl substitution pattern of the target compound yields a computed LogP of 1.2 [1]. In contrast, the isomeric 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (a different regioisomer) would be expected to have a different LogP value due to altered electronic distribution and steric hindrance around the pyrazole core. This difference is supported by literature demonstrating that the substitution pattern on pyrazoles strongly influences their acid-base properties and, by extension, their overall physicochemical profile [2].

Isomeric Differentiation Lipophilicity Structure-Activity Relationship

Trifluoromethyl Group Impact on Metabolic Stability: Pyrazole Class Evidence

While direct metabolic stability data for 1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is not publicly available, class-level evidence demonstrates that the introduction of a trifluoromethyl group on a pyrazole core can dramatically enhance metabolic stability. A study on 3-trifluoromethyl-substituted pyrazole derivatives as PDE10A inhibitors showed a lead compound (C7) with a half-life (T1/2) of 239 minutes in liver microsomes, compared to a previous candidate (MP-10) with poor stability [1]. The electron-withdrawing nature of the CF3 group is known to protect against oxidative metabolism, a common clearance pathway.

Metabolic Stability Trifluoromethyl Group Drug Metabolism

Optimal Application Scenarios for 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 164668-13-7) in Research and Development


Medicinal Chemistry Scaffold for Optimizing Pharmacokinetic Properties

Given its computed lipophilicity profile (XLogP3-AA = 1.2) [1] and the metabolic stability benefits associated with its 3-trifluoromethyl group [2], this compound serves as an excellent building block for medicinal chemists seeking to fine-tune the ADME properties of lead candidates. Its lower LogP compared to the 4-methyl analog suggests it may be preferentially selected when improved aqueous solubility or reduced non-specific binding is desired.

Synthesis of Regioisomerically Pure Pyrazole Derivatives

The defined 1,4-dimethyl-3-(trifluoromethyl) substitution pattern is crucial for structure-activity relationship (SAR) studies. Using this specific regioisomer allows for precise control over the spatial orientation of functional groups, which is essential for exploring binding interactions with biological targets, as highlighted by the known sensitivity of pyrazole properties to substitution patterns [3].

Development of Fluorinated Heterocyclic Libraries

This compound is a valuable monomer for generating diverse libraries of fluorinated heterocycles. The primary amine at the 5-position provides a reactive handle for further derivatization, such as amide bond formation or reductive amination, enabling the rapid synthesis of novel compounds for high-throughput screening campaigns.

Agrochemical Intermediate for Enhanced Bioactivity

While not directly demonstrated for this specific molecule, pyrazole derivatives with trifluoromethyl groups are widely used in agrochemical research to improve the potency and environmental persistence of herbicides and fungicides [4]. The target compound's structural features align with this established application space.

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